Cas no 2673-19-0 (H-Asp(OtBu)-OMe.HCl)
H-Asp(OtBu)-OMe.HCl Chemical and Physical Properties
Names and Identifiers
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- H-ASP(OTBU)-OME HCL
- H-Asp(OtBu)-OMe.HCl
- (S)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride
- 4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate,hydrochloride
- H-Asp(OBut)-OmeHCL
- H-Asp(OtBu)-OMe · HCl
- H-Asp(OtBu)-OMe hydrochloride
- H-Asp(OtBu)-OMe•HCl
- L-ASPARTIC ACID 4-TERT-BUTYL 1-METHYL ESTER HYDROCHLORIDE
- L-Aspartic acid 4-tert-butyl-1-methyl ester hydrochloride
- H-Asp(OtBu)-OMe
- H-Asp(OtBu)-OMe inverted exclamation mark currencyHCl
- ASPARTIC ACID(OTBU)-OME HCL
- H-ASP(OBUT)-OME HCL
- L-ASPARTIC ACID BETA-T-BUTYL ESTER ALPHA-METHYL ESTER HYDROCHLORIDE
- L-ASPARTIC ACID BETA-T-BUTYL, ALPHA-METHYL-DIESTER HYDROCHLORIDE
- L-ASPARTIC ACID BETA-T-BUTYL ALPHA-METHYL ESTER HYDROCHLORIDE
- L-ASPARTIC ACID BETA-T-BUTYL ALPHA-METHYL ESTER HYDROCHLORIDE SALT
- AS-18249
- MFCD00153427
- 2673-19-0
- DTXSID30553478
- 4-(tert-Butyl) 1-methyl L-aspartate hydrochloride
- J-016531
- AKOS015914100
- l-aspartic acid 4-tert-butyl-1-methyl ester hcl
- AM20090328
- L-Aspartic acid, 4-(1,1-dimethylethyl) 1-methyl ester, hydrochloride
- 4-(1,1-dimethylethyl) 1-methyl L-aspartate hydrochloride
- F12348
- EN300-7377795
- L-Aspartic acid,4-(1,1-dimethylethyl) 1-methyl ester, hydrochloride (1:1)
- HY-W018489
- CS-W019275
- L-Aspartic acid alpha-methyl beta-t-butyl ester hydrochloride
- SFYKWYAIJZEDNG-RGMNGODLSA-N
- 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1)
- L-Aspartic acid 4-tert-butyl-1-methyl ester hydrochloride, >=95.0% (TLC)
- SCHEMBL3833993
- 4-tert-Butyl 1-methyl L-aspartate hydrochloride
- 4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate;hydrochloride
- 4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate hydrochloride
- 4-tert-butyl 1-methyl (2S)-2-aminobutanedioate hydrochloride
-
- MDL: MFCD00153427
- Inchi: 1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1
- InChI Key: SFYKWYAIJZEDNG-RGMNGODLSA-N
- SMILES: Cl.O(C(C[C@@H](C(=O)OC)N)=O)C(C)(C)C
- BRN: 6005591
Computed Properties
- Exact Mass: 239.09200
- Monoisotopic Mass: 239.0924357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 219
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.6Ų
Experimental Properties
- Melting Point: 174-177°C
- Boiling Point: 301.1°C at 760 mmHg
- Flash Point: 135.9℃
- Solubility: Soluble in chloroform \ dichloromethane \ ethyl acetate \dmso\ acetone, etc
- PSA: 78.62000
- LogP: 1.72080
- Specific Rotation: +21.4° (c=1, MeOH)
H-Asp(OtBu)-OMe.HCl Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:Store at room temperature
H-Asp(OtBu)-OMe.HCl Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
H-Asp(OtBu)-OMe.HCl Pricemore >>
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| Chemenu | CM119373-25g |
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¥48.0 | 2021-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H49240-250mg |
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2673-19-0 | 250mg |
¥68.0 | 2021-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H49240-5g |
H-Asp(OtBu)-OMe.HCl |
2673-19-0 | 5g |
¥138.0 | 2021-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H49240-10g |
H-Asp(OtBu)-OMe.HCl |
2673-19-0 | 10g |
¥228.0 | 2021-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H49240-25g |
H-Asp(OtBu)-OMe.HCl |
2673-19-0 | 25g |
¥468.0 | 2021-09-09 | ||
| TRC | A780123-50mg |
L-Aspartic Acid 4-tert-Butyl 1-Methyl Ester Hydrochloride |
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$ 50.00 | 2022-06-07 | ||
| TRC | A780123-100mg |
L-Aspartic Acid 4-tert-Butyl 1-Methyl Ester Hydrochloride |
2673-19-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A780123-500mg |
L-Aspartic Acid 4-tert-Butyl 1-Methyl Ester Hydrochloride |
2673-19-0 | 500mg |
$ 80.00 | 2022-06-07 |
H-Asp(OtBu)-OMe.HCl Suppliers
H-Asp(OtBu)-OMe.HCl Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on H-Asp(OtBu)-OMe.HCl
Introduction to H-Asp(OtBu)-OMe.HCl and Its Significance in Modern Chemical Biology
H-Asp(OtBu)-OMe.HCl, a compound with the CAS number 2673-19-0, is a critical intermediate in the synthesis of various pharmaceuticals and bioactive molecules. This compound, featuring an N-terminal benzyloxymethyl (OMe) group and an O-t-butyloxycarbonyl (OtBu) protected aspartic acid residue, plays a pivotal role in the development of peptide-based therapeutics and research tools. The combination of these protective groups enhances the stability and reactivity of the aspartic acid moiety, making it an invaluable asset in synthetic organic chemistry and medicinal chemistry.
The utility of H-Asp(OtBu)-OMe.HCl extends across multiple domains, including the synthesis of protease inhibitors, vaccine candidates, and diagnostic agents. Its structural features allow for selective modifications and coupling reactions, which are essential for constructing complex peptide sequences. In recent years, advancements in solid-phase peptide synthesis (SPPS) have further highlighted the importance of such protected amino acids in facilitating high-yield and high-purity peptide preparations.
Recent studies have demonstrated the compound's efficacy in the development of novel antibiotics targeting resistant bacterial strains. The OtBu group provides stability under basic conditions, which is crucial for multi-step peptide syntheses often involving strong bases. Concurrently, the OMe group enhances solubility in organic solvents, enabling efficient purification processes. These properties make H-Asp(OtBu)-OMe.HCl a preferred choice for researchers aiming to optimize peptide synthesis protocols.
In the realm of drug discovery, H-Asp(OtBu)-OMe.HCl has been utilized in the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacokinetic properties. For instance, researchers have leveraged this building block to design inhibitors targeting enzymatic pathways implicated in cancer and inflammatory diseases. The precise control over reactivity afforded by its protective groups allows for the introduction of various functional moieties, enabling the tailoring of peptides to specific biological targets.
The compound's role in academic research has also been underscored by its application in studying protein-protein interactions. By incorporating H-Asp(OtBu)-OMe.HCl into designed peptides, scientists can investigate how specific amino acid sequences influence binding affinities and molecular recognition processes. These insights are crucial for understanding disease mechanisms and developing targeted therapeutic strategies.
From a synthetic chemistry perspective, H-Asp(OtBu)-OMe.HCl exemplifies the sophistication achieved in peptidomeric chemistry. The balance between protecting groups ensures that each step in peptide assembly is conducted under optimal conditions without compromising overall yield or purity. This has been particularly beneficial in large-scale production scenarios where reproducibility is paramount.
The growing interest in H-Asp(OtBu)-OMe.HCl has spurred innovation in its derivatives. Researchers are exploring modified versions of this compound to enhance its compatibility with emerging synthetic techniques, such as flow chemistry and microwave-assisted peptide synthesis. Such innovations promise to further streamline peptide manufacturing processes while maintaining or improving quality standards.
Moreover, the environmental impact of using H-Asp(OtBu)-OMe.HCl has been a focus of recent investigations. Efforts to develop greener synthetic routes for this intermediate have led to more sustainable practices within the pharmaceutical industry. By reducing waste generation and minimizing solvent usage, these approaches align with global initiatives aimed at promoting eco-friendly chemical synthesis.
The future prospects for H-Asp(OtBu)-OMe.HCl are bright, given its versatility and adaptability to evolving scientific needs. As new therapeutic targets emerge and synthetic methodologies advance, this compound will likely remain a cornerstone in peptidic drug development. Its continued relevance underscores the importance of investing in fundamental research that drives progress across multiple scientific disciplines.
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